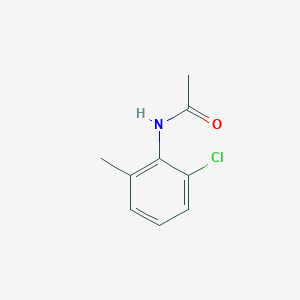

N-(2-氯-6-甲基苯基)乙酰胺

描述

Molecular Structure Analysis

The molecular structure of N-(2-chloro-6-methylphenyl)acetamide is represented by the linear formula C9H10ClNO . The molecular weight is 183.639 . More detailed structural analysis can be found in related studies .Chemical Reactions Analysis

N-(2-chloro-6-methylphenyl)acetamide is closely related to chloroacetamide herbicides. These herbicides undergo metabolism in liver microsomes of rats and humans, involving complex pathways leading to DNA-reactive compounds.Physical and Chemical Properties Analysis

N-(2-chloro-6-methylphenyl)acetamide is a colorless solid with a molecular weight of 225.7 g/mol. It has a density of 1.3±0.1 g/cm3 and a boiling point of 349.2±37.0 °C at 760 mmHg .科学研究应用

除草剂代谢和环境影响

肝微粒体中的代谢:Coleman、Linderman、Hodgson和Rose(2000)进行的研究调查了氯乙酰胺类除草剂在人类和大鼠肝微粒体中的代谢,这些化合物结构类似于N-(2-氯-6-甲基苯基)乙酰胺。这项研究对于了解这些除草剂在不同物种中的生物转化过程具有重要意义,为了解它们在环境和健康方面的影响提供了见解(Coleman et al., 2000)。

土壤相互作用和除草活性:Banks和Robinson(1986)进行的另一项研究考察了受小麦秸秆和灌溉等因素影响的土壤中氯乙酰胺类除草剂的接受和活性。这项研究提供了关于农业实践和环境条件如何影响这些除草剂的效力和环境行为的见解(Banks & Robinson, 1986)。

水文系统中的除草剂存在:Kolpin、Nations、Goolsby和Thurman(1996)探讨了乙草胺(一种氯乙酰胺类除草剂)在首个使用季节中在各种水文系统中的存在。这项研究对于评估这些除草剂在水系统中的环境影响和迁移至关重要(Kolpin et al., 1996)。

- 土壤性质对氯乙酰胺类除草剂的吸附和生物活性的影响,包括alachlor和metolachlor,可以更深入地了解这些化合物与各种土壤类型之间的相互作用。这些知识对于预测不同农业环境中N-(2-氯-6-甲基苯基)乙酰胺等除草剂的环境命运和效力至关重要(Peter & Weber, 1985)。

植物幼苗中的解毒作用:Breaux(1987)对耐受和易感植物幼苗中乙草胺的初期代谢进行了研究,揭示了解毒作用是该除草剂选择性毒性的重要因素。了解各种植物物种中的代谢途径有助于开发更有效和选择性的除草剂(Breaux, 1987)。

分子结构分析:Gowda等人(2007)对类似化合物的分子结构进行了研究,这对于了解N-(2-氯-6-甲基苯基)乙酰胺的物理和化学性质至关重要。这种结构分析对于设计和开发新的除草剂及其衍生物至关重要(Gowda et al., 2007)。

潜在水污染的比较研究:Balinova(1997)进行了关于乙草胺及相关化合物渗漏行为的比较研究,突出了它们对水污染的潜在性。这项研究对于了解氯乙酰胺类除草剂的使用及其管理所带来的环境风险至关重要(Balinova, 1997)。

微生物活性的生物降解:Wang等人(2015)研究了Rhodococcus sp. Strain T3-1中细胞色素P450系统对乙草胺的生物降解。这项研究为开发减轻这些除草剂对环境影响的策略提供了见解(Wang et al., 2015)。

安全和危害

作用机制

Target of Action

N-(2-chloro-6-methylphenyl)acetamide, also known as Acetochlor, is a chloroacetanilide herbicide . Its primary targets are the elongation of C18 and C16 fatty acids species in plants . These fatty acids play a crucial role in the formation of very long-chain fatty acids (VLCFAs), which are essential for the normal growth and development of plants .

Mode of Action

Acetochlor acts by inhibiting the elongation of C18 and C16 fatty acids species to form VLCFAs . This inhibition disrupts the normal growth processes of the plants, leading to their eventual death .

Biochemical Pathways

The primary biochemical pathway affected by Acetochlor is the fatty acid elongation pathway . By inhibiting the elongation of C18 and C16 fatty acids, Acetochlor disrupts the formation of VLCFAs . VLCFAs are crucial components of plant cell membranes and are involved in various cellular processes, including cell division and differentiation . Therefore, the inhibition of VLCFA formation by Acetochlor leads to a disruption of these processes, resulting in the death of the plant .

Pharmacokinetics

It’s known that acetochlor can be applied prior to planting or pre-emergence . Following application to the soil, it is absorbed by the shoots and roots of germinating plants .

Result of Action

The result of Acetochlor’s action is the inhibition of normal plant growth processes, leading to the death of the plant . This is achieved through the disruption of VLCFA formation, which is crucial for cell division, differentiation, and other cellular processes .

Action Environment

Acetochlor’s action, efficacy, and stability can be influenced by environmental factors. Some moisture is required following pre-emergence application, although Acetochlor is more active in dry conditions than other chloroacetanilide herbicides . This suggests that the efficacy of Acetochlor can be influenced by soil moisture levels .

生化分析

Biochemical Properties

N-(2-chloro-6-methylphenyl)acetamide plays a role in several biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in its metabolism. The compound undergoes biotransformation through processes like O-demethylation and benzylic hydroxylation, primarily facilitated by enzymes in the cytochrome P450 family . These interactions are crucial for the compound’s metabolic pathways and its subsequent effects on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-chloro-6-methylphenyl)acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(2-chloro-6-methylphenyl)acetamide can undergo degradation, leading to the formation of metabolites with different biochemical properties . These temporal changes are essential for understanding the compound’s behavior in in vitro and in vivo studies.

Metabolic Pathways

N-(2-chloro-6-methylphenyl)acetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation. The compound undergoes processes like O-demethylation and benzylic hydroxylation, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s effects on metabolic flux and metabolite levels.

属性

IUPAC Name |

N-(2-chloro-6-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-6-4-3-5-8(10)9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGNPYWQUOSOSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401019 | |

| Record name | N-(2-chloro-6-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21352-09-0 | |

| Record name | N-(2-chloro-6-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

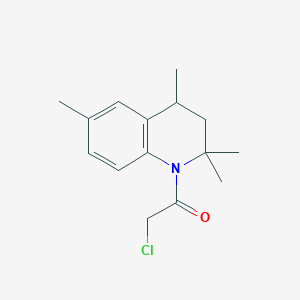

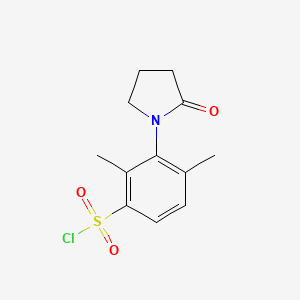

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)

![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)

![N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea](/img/structure/B1351408.png)

![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)